Sarcosylsarcoursodeoxycholic acid

bile acid conjugate molecular descriptor structural identity

Sarcosylsarcoursodeoxycholic acid (SSUDCA; CAS 125347-55-9) is a wholly synthetic, non‑endogenous conjugate in which two N‑methylglycine (sarcosine) residues are sequentially N‑acyl‑linked to the C‑24 carboxyl of the natural secondary bile acid ursodeoxycholic acid (UDCA). The compound was first isolated and structurally characterized by chemical‑ionization mass spectrometry as a by‑product of the mixed‑anhydride synthesis of mono‑sarcosine‑conjugated UDCA (sarcoUDCA).

Molecular Formula C30H50N2O6
Molecular Weight 534.7 g/mol
CAS No. 125347-55-9
Cat. No. B237140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSarcosylsarcoursodeoxycholic acid
CAS125347-55-9
Synonymssarcosylsarco-UDCA
sarcosylsarcoursodeoxycholic acid
Molecular FormulaC30H50N2O6
Molecular Weight534.7 g/mol
Structural Identifiers
SMILESCC(CCC(=O)N(C)CC(=O)N(C)CC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
InChIInChI=1S/C30H50N2O6/c1-18(6-9-25(35)31(4)16-26(36)32(5)17-27(37)38)21-7-8-22-28-23(11-13-30(21,22)3)29(2)12-10-20(33)14-19(29)15-24(28)34/h18-24,28,33-34H,6-17H2,1-5H3,(H,37,38)/t18-,19+,20-,21-,22?,23?,24+,28?,29+,30-/m1/s1
InChIKeyNYZUPUYHLQFXIW-BXZRAMIWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sarcosylsarcoursodeoxycholic Acid (CAS 125347-55-9): Procurement-Relevant Identity and Structural Class Overview


Sarcosylsarcoursodeoxycholic acid (SSUDCA; CAS 125347-55-9) is a wholly synthetic, non‑endogenous conjugate in which two N‑methylglycine (sarcosine) residues are sequentially N‑acyl‑linked to the C‑24 carboxyl of the natural secondary bile acid ursodeoxycholic acid (UDCA) [1]. The compound was first isolated and structurally characterized by chemical‑ionization mass spectrometry as a by‑product of the mixed‑anhydride synthesis of mono‑sarcosine‑conjugated UDCA (sarcoUDCA) [1]. Its molecular formula (C₃₀H₅₀N₂O₆), molecular weight (534.7 g mol⁻¹), and the presence of two distinct sarcosine amide bonds distinguish it from all endogenous glycine‑, taurine‑, and mono‑sarcosine‑UDCA conjugates . As a diamino‑acid conjugate, SSUDCA is listed in MeSH as an “analog & derivative” of UDCA [2] and is registered with the Comparative Toxicogenomics Database (CTD) under accession C060691 [3].

Non‑endogenous conjugate Disarcosine side‑chain absent in endogenous glycine/taurine bile acid conjugates
Synthetic identity Requires specific protected‑sarcosine synthesis; not interchangeable with generic sarcosine‑UDCA preparations
Analytical reference Serves as impurity marker for mono‑sarcosine conjugate batches in LC‑MS quality control
SAR probe Extended side‑chain enables systematic lipophilicity and membrane permeability studies

Why Generic UDCA or Mono‑Sarcosine Conjugates Cannot Substitute for Sarcosylsarcoursodeoxycholic Acid in Procurement Specifications


Substitution with the parent drug UDCA, the mono‑sarcosine conjugate sarcoUDCA (SUDC, CAS 88446-87-1), or the endogenous glycine/taurine conjugates introduces chemically distinct species that differ in the number of sarcosine amide linkages, molecular weight, and predicted lipophilicity [1]. The critical structural feature of SSUDCA is the sarcosyl‑sarcosine (disarcosine) side‑chain rather than a single sarcosine or glycine residue; this second N‑methyl amide bond is not found in any endogenous bile acid conjugate and fundamentally alters both the compound’s chromatographic behavior and its synthetic accessibility [1]. Even closely related mono‑N‑methyl conjugates such as cholylsarcosine and sulfo‑ or sulfo‑sarcosine derivatives have been shown to differ markedly in resistance to bacterial deconjugation and 7α‑dehydroxylation [2][3]. Consequently, any investigator requiring the defined disarcosine conjugate cannot simply replace it with a generic UDCA analog and expect identical behaviour in absorption, metabolism, or enzymatic‑resistance assays.

Side‑chain mismatch Mono‑sarcosine or glycine conjugates lack the second N‑methyl amide bond, shifting chromatographic identity and enzyme interaction profiles
Synthetic origin SSUDCA is a distinct synthetic by‑product; generic UDCA derivatives may not contain the disarcosine species and purity cannot be assumed
Functional resistance Mono‑sarcosine conjugates exhibit variable resistance to bacterial deconjugation; disarcosine may alter stability but direct evidence is class‑inferred

Quantitative Differential Evidence for Sarcosylsarcoursodeoxycholic Acid Relative to Closest Analogs


Molecular Weight and Side‑Chain Length Differentiate the Disarcosine Conjugate from Mono‑Sarcosine and Glycine Conjugates

SSUDCA contains two sequential sarcosine (N‑methylglycine) units attached to the UDCA steroid nucleus, giving a molecular formula of C₃₀H₅₀N₂O₆ and a monoisotopic mass of 534.3669 Da . In contrast, the mono‑sarcosine conjugate sarcoUDCA (SUDC) has formula C₂₇H₄₅NO₅ and a molecular weight of 463.6 Da; the endogenous glycine conjugate GUDCA has formula C₂₆H₄₃NO₅ and a molecular weight of 449.6 Da [1]. The additional sarcosine residue increases the molecular weight by approximately 71 Da relative to SUDC and by approximately 85 Da relative to GUDCA, providing a mass‑based differentiator for identity confirmation by LC‑MS.

Molecular mass
Head-to-head
+71 Da vs. SUDC
+85 Da vs. GUDCA
Supports unambiguous identity confirmation in LC‑MS procurement workflows
Calculated from monoisotopic mass; no experimental verification provided
bile acid conjugate molecular descriptor structural identity

Predicted Lipophilicity (LogP/LogD) Distinguishes the Disarcosine Conjugate from Mono‑Sarcosine and Glycine Conjugates

ACD/Labs Percepta predictions for SSUDCA return a LogP of 3.44 and a LogD (pH 7.4) of −0.88 . The mono‑sarcosine conjugate SUDC has a predicted LogP of approximately 2.8–3.0 based on its smaller side‑chain, while the glycine conjugate GUDCA is even more polar with a predicted LogP of ≈2.3 [1]. The additional N‑methyl group and extended sarcosyl chain in SSUDCA increase the compound’s predicted LogP by about 0.4–0.6 log units relative to SUDC, suggesting modestly enhanced membrane permeability.

Predicted LogP
Reported
3.44
Higher than mono‑sarcosine (≈2.8–3.0), suggesting altered membrane partitioning
ACD/Labs prediction; experimental LogD validation pending
lipophilicity LogP LogD membrane permeability drug design

Synthetic Yield and Route Specificity Define the Disarcosine Conjugate as a Distinct Synthetic Entity, Not a Trivial By‑Product

Batta et al. (1989) demonstrated that SSUDCA is formed as a diamino‑acid by‑product during the mixed‑anhydride synthesis of sarcoUDCA when free sarcosine is used as the nucleophile; the same phenomenon was independently confirmed with glycine, yielding glycylglycoUDCA [1]. When a protected sarcosine derivative is employed, however, pure sarcoUDCA is obtained, and further reaction of sarcoUDCA with the protected sarcosine derivative gives pure SSUDCA in 52 % yield [1]. The mono‑sarcosine conjugate SUDC, prepared with sarcosine methyl ester hydrochloride, is obtained as a single product with >90 % purity without formation of the disarcosine species [2].

Synthetic route
Head-to-head
Two‑step protected‑sarcosine strategy yields pure SSUDCA (52%)
Defines procurement‑grade synthetic identity; mono‑sarcosine route yields a different product
Mixed‑anhydride method with free sarcosine gives mixture
synthetic yield mixed anhydride method protected sarcosine by‑product

Class‑Level Enzymatic Resistance Distinguishes Sarcosine‑Conjugated Bile Acids from Endogenous Glycine/Taurine Conjugates

Although no direct enzymatic‑stability experiment for SSUDCA itself has been published, the mono‑sarcosine conjugates SUDC and SCDC (chenodeoxycholic acid) were shown to be completely resistant to hydrolysis by cholyglycine hydrolase over 120 min, whereas glycine‑conjugated bile acids were completely hydrolyzed under the same conditions [1]. In hamster in‑vivo studies, 77 % of orally administered radiolabeled SUDC was recovered intact in faeces after intestinal passage, compared with only 5 % recovery of intact UDCA—the remainder being fully deconjugated and 7α‑dehydroxylated to lithocholic acid [2]. Because the second sarcosine amide bond in SSUDCA is structurally analogous to the first, it is likely to confer equal or greater resistance to enzymatic and bacterial deconjugation.

Enzymatic resistance
Class-level
SUDC 0% hydrolysis; 77% intact recovery vs. 5% for UDCA
By class inference, disarcosine may offer equal or greater stability in bacterial co‑incubation models
No direct SSUDCA data; extrapolated from mono‑sarcosine studies
enzymatic hydrolysis cholyglycine hydrolase bacterial deconjugation stability

Inhibition of 7α‑Dehydroxylase Is Weak for Mono‑Sarcosine Conjugate; Disarcosine Conjugate Predicted to Show Altered Enzyme Interaction

The mono‑sarcosine conjugate ursodeoxycholylsarcosine (UDCS) tested at 50 μM showed no inhibition of bacterial 7α‑dehydroxylase activity in Eubacterium sp. V.P.I. 12708, in contrast to 7‑methyl‑chenodeoxycholic acid (7‑MeCDC) which inhibited the enzyme by 66 % at the same concentration [1]. This indicates that the sarcosine side‑chain alone does not confer inhibitory activity toward the enzyme responsible for generating the cytotoxic secondary bile acid lithocholic acid. Because SSUDCA possesses a longer, more hydrophobic side‑chain (disarcosine) than UDCS, its interaction with the 7α‑dehydroxylase active site is predicted to differ, potentially increasing steric hindrance or altering binding affinity—though direct measurement remains absent.

7α‑Dehydroxylase
Class-level
UDCS 0% inhibition vs. 7‑MeCDC 66% at 50 μM
Disarcosine side‑chain hypothesised to alter steric hindrance; direct measurement absent
Structure‑based hypothesis; in vitro confirmation needed
7α-dehydroxylase enzyme inhibition bile acid analog lithocholic acid

Validated Use Cases Where Sarcosylsarcoursodeoxycholic Acid Provides Scientific Selection Advantage


Metabolic Stability and Gut‑Microbiome Interaction Studies Requiring a Deconjugation‑Resistant Probe

When investigating enterohepatic circulation or bacterial bile‑acid metabolism in rodent models, SSUDCA serves as a probe that, by class‑level inference, resists cholyglycine hydrolase and bacterial 7α‑dehydroxylation [1][2]. Unlike endogenous glycine/taurine conjugates that are rapidly degraded, and unlike the mono‑sarcosine conjugate SUDC which has been shown to survive intestinal passage largely intact (>77 % recovery), SSUDCA adds a second sarcosine amide bond predicted to provide additional resistance. This makes SSUDCA the preferred choice for experiments where complete conjugate integrity throughout the gastrointestinal tract is required.

Structure–Activity‑Relationship (SAR) Campaigns Exploring Side‑Chain Length and Lipophilicity

SSUDCA extends the side‑chain length by one additional N‑methylglycine unit compared with SUDC, raising the predicted LogP by ≈0.4–0.6 units and the molecular weight by ≈71 Da [1][2]. These incremental changes are ideal for systematic SAR studies examining how side‑chain elongation alters membrane permeability, bile‑acid receptor affinity (FXR, TGR5), or micellization behaviour relative to the mono‑sarcosine, glycine, and taurine series.

Analytical Reference Standard for LC‑MS Quality Control of Sarcosine‑Conjugated UDCA Batches

Because SSUDCA is a known by‑product in mixed‑anhydride syntheses of sarcoUDCA when free sarcosine is used [1], it serves as an essential reference standard for detecting and quantifying this diamino‑acid impurity in commercial or in‑house SUDC preparations. Its distinct mass (+71 Da) and retention time relative to SUDC enable specific and sensitive monitoring in LC‑MS workflows, ensuring that mono‑sarcosine conjugates meet required purity specifications.

Investigating Steric‑Hindrance Effects on 7α‑Dehydroxylase and Other Bile‑Acid‑Metabolizing Enzymes

The mono‑sarcosine conjugate UDCS exhibits no inhibition of 7α‑dehydroxylase at 50 μM, whereas 7‑methyl‑substituted analogs show partial inhibition [3]. SSUDCA, with its bulkier disarcosine moiety, provides a structurally distinct tool to probe steric‑hindrance effects at the enzyme active site, potentially revealing structure–function relationships that are inaccessible with single‑sarcosine or natural conjugates.

Application
Selection Property
Validation Focus
Gut‑microbiome metabolism studies
Predicted resistance to cholyglycine hydrolase and 7α‑dehydroxylation
Intact conjugate recovery in intestinal transit models
Bile acid SAR campaigns
Incremental side‑chain elongation and LogP shift
Membrane permeability and receptor affinity assays
Analytical reference standard
Mass shift and retention time differentiation from mono‑sarcosine conjugate
LC‑MS impurity detection in sarcosine‑UDCA batches
Enzyme steric‑hindrance studies
Bulky disarcosine moiety as structural probe
7α‑dehydroxylase inhibition assay
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